molecular formula C59H90O4 B12408461 Coenzyme Q10-d9

Coenzyme Q10-d9

Cat. No.: B12408461
M. Wt: 872.4 g/mol
InChI Key: ACTIUHUUMQJHFO-YYVXISADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coenzyme Q10-d9 is a deuterium-labeled version of Coenzyme Q10, a naturally occurring compound found in the mitochondria of cells. Coenzyme Q10 plays a crucial role in the electron transport chain, which is essential for the production of adenosine triphosphate, the primary energy carrier in cells. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Coenzyme Q10 due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coenzyme Q10-d9 involves the incorporation of deuterium atoms into the Coenzyme Q10 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Coenzyme Q10 in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes multiple steps such as hydrogenation, purification, and crystallization to ensure high purity and yield of the final product. Advanced techniques like high-performance liquid chromatography and mass spectrometry are used to verify the isotopic purity and chemical composition of this compound .

Chemical Reactions Analysis

Types of Reactions

Coenzyme Q10-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include its oxidized quinone form and reduced hydroquinone form. These products are essential for studying the redox behavior and metabolic pathways of Coenzyme Q10 .

Mechanism of Action

Coenzyme Q10-d9 exerts its effects primarily through its role in the electron transport chain, where it facilitates the transfer of electrons and the production of adenosine triphosphate. It also acts as an antioxidant, protecting cells from oxidative damage by scavenging free radicals. The molecular targets of this compound include mitochondrial respiratory complexes and various enzymes involved in cellular metabolism .

Properties

Molecular Formula

C59H90O4

Molecular Weight

872.4 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-bis(trideuteriomethoxy)-3-(trideuteriomethyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+/i12D3,13D3,14D3

InChI Key

ACTIUHUUMQJHFO-YYVXISADSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=O)C(=C(C1=O)OC([2H])([2H])[2H])OC([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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